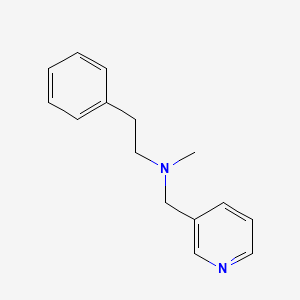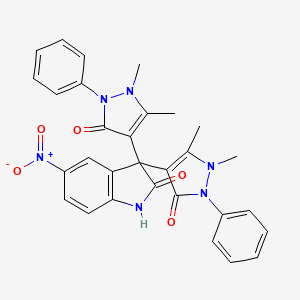
N-methyl-2-phenyl-N-(3-pyridinylmethyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-2-phenyl-N-(3-pyridinylmethyl)ethanamine, commonly known as MPPE, is a chemical compound that belongs to the class of phenethylamines. It is a psychoactive drug that has been used in scientific research to study the mechanism of action and biochemical and physiological effects on the human body. The synthesis method of MPPE involves the reaction of 2-phenylethylamine with formaldehyde and pyridine-3-carboxaldehyde, followed by methylation with methyl iodide.
Mécanisme D'action
The mechanism of action of MPPE involves its interaction with the serotonin transporter and the inhibition of serotonin reuptake. This leads to an increase in the concentration of serotonin in the synaptic cleft, which in turn leads to an increase in serotonin signaling. MPPE also has an effect on the release of dopamine and norepinephrine in the brain, which can have an impact on mood and behavior.
Biochemical and Physiological Effects:
MPPE has been shown to have a number of biochemical and physiological effects on the human body. It has been found to increase the levels of serotonin, dopamine, and norepinephrine in the brain, leading to an improvement in mood and a reduction in symptoms of depression. MPPE has also been shown to have an effect on the cardiovascular system, causing an increase in heart rate and blood pressure.
Avantages Et Limitations Des Expériences En Laboratoire
MPPE has a number of advantages and limitations for use in lab experiments. Its high affinity for the serotonin transporter and its potent serotonin reuptake inhibition make it a useful tool for studying the role of serotonin in the brain. However, its effects on other neurotransmitters, such as dopamine and norepinephrine, may complicate the interpretation of results. Additionally, the potential for cardiovascular effects may limit its use in certain experiments.
Orientations Futures
There are a number of future directions for research on MPPE. One potential area of study is its potential as a treatment for depression and other mood disorders. Further research is needed to determine the safety and efficacy of MPPE in humans. Another area of study is the role of MPPE in the regulation of other neurotransmitters, such as dopamine and norepinephrine. Additionally, the cardiovascular effects of MPPE may be an area of interest for future research.
Méthodes De Synthèse
The synthesis of MPPE involves a multi-step process. The first step is the reaction of 2-phenylethylamine with formaldehyde and pyridine-3-carboxaldehyde to form the intermediate compound 2-(3-pyridinylmethyl)-2-phenylethanol. This intermediate is then methylated with methyl iodide to form the final product, N-methyl-2-phenyl-N-(3-pyridinylmethyl)ethanamine.
Applications De Recherche Scientifique
MPPE has been used in scientific research to study its mechanism of action and biochemical and physiological effects on the human body. It has been found to have a high affinity for the serotonin transporter and acts as a potent serotonin reuptake inhibitor. MPPE has also been shown to have an effect on the release of dopamine and norepinephrine in the brain, making it a potential candidate for the treatment of depression and other mood disorders.
Propriétés
IUPAC Name |
N-methyl-2-phenyl-N-(pyridin-3-ylmethyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2/c1-17(13-15-8-5-10-16-12-15)11-9-14-6-3-2-4-7-14/h2-8,10,12H,9,11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNRADBANHRIORH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=C1)CC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2-phenyl-N-(pyridin-3-ylmethyl)ethanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(2-ethoxyphenoxy)butoxy]-2,3-dimethylbenzene](/img/structure/B5119137.png)
![N-(2-ethoxyphenyl)-6-methyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5119139.png)
![1-(2-methoxybenzyl)-N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5119143.png)
![1-[3-(2-isopropylphenoxy)propyl]piperidine hydrochloride](/img/structure/B5119152.png)
![N-1,3-benzodioxol-5-yl-3-chloro-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5119160.png)
![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenyl 4-chlorobenzoate](/img/structure/B5119162.png)
![N-(4-acetylphenyl)-3-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B5119174.png)
![3-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5119182.png)

![N,N-dimethyl-6-[3-(1H-pyrazol-3-yl)phenyl]-2-pyrazinecarboxamide](/img/structure/B5119202.png)


![N,N-diethyl-2-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B5119228.png)